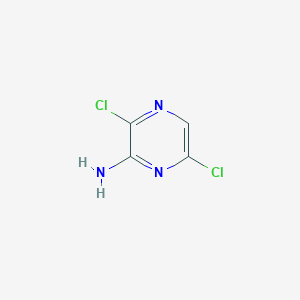

3,6-Dichloropyrazin-2-amine

説明

3,6-Dichloropyrazin-2-amine is a chemical compound with the molecular formula C4H3Cl2N3 . It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms .

Synthesis Analysis

While there is no direct synthesis method available for this compound, related compounds such as 3,6-dichloropyridazine have been synthesized using 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials . The reaction occurs in a suitable solvent at 0-80°C, and the product is purified to obtain the pure product .

Molecular Structure Analysis

The this compound molecule contains a total of 12 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .

科学的研究の応用

Amination Reactions : 3,6-Dichloropyrazin-2-amine is involved in selective amination reactions. For instance, Abel et al. (2016) found that in the amination of dichloroheteroarenes like 3,6-dichloropyridazine, selective substitution of only one chlorine atom occurred, with variations in yields depending on the structure of starting compounds (Abel et al., 2016).

Regioselective Nucleophilic Aromatic Substitution : Scales et al. (2013) explored the regioselectivity in the S(N)Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines, revealing that the substitution at the 2-position of pyrazine influenced the site of nucleophilic attack (Scales et al., 2013).

Crystal Structure Analysis : The synthesis and crystal structure of derivatives like 2,5-diamino-3,6-dichloropyrazine have been described, providing insights into molecular configurations and interactions within the crystal structure (Barclay et al., 1998).

Synthetic Methodologies : Colbon et al. (2008) developed a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines from this compound, demonstrating efficient access to these pyrazines (Colbon et al., 2008).

Generation of Nitrogen-Rich Heterocycles : Ried and Tsiotis (1988) investigated how amines can exchange the chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile, leading to the formation of nitrogen-rich heterocycles (Ried & Tsiotis, 1988).

Bioactivation and Genotoxicity Studies : Kalgutkar et al. (2007) studied the genotoxicity potential of a novel 5-HT2C agonist, related to this compound, revealing insights into its metabolic activation and potential DNA binding (Kalgutkar et al., 2007).

Development of Anti-inflammatory Agents : Shankar et al. (2017) synthesized novel analogs involving this compound and evaluated their anti-inflammatory and antioxidant activities (Shankar et al., 2017).

Synthesis of Heterocyclic Compounds : Ohta et al. (1985) demonstrated the use of derivatives of this compound in synthesizing benzyloxycarbonylation reagents for amines and amino acids (Ohta et al., 1985).

Optical and Thermal Properties of Derivatives : Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives from dihalo-pyrrolopyrazines, including studies on their optical and thermal properties, relevant for optoelectronic applications (Meti et al., 2017).

Analgesic Agent Development : Aggarwal et al. (2020) synthesized and evaluated the analgesic properties of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, showing potential for pain management (Aggarwal et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 3,6-Dichloropyrazin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

It’s known that many cdk2 inhibitors work by preventing the activation of cdk2, thereby halting the cell cycle and preventing cell division .

Biochemical Pathways

By inhibiting CDK2, it could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell division and replication due to its action on CDK2 . This could potentially lead to cell cycle arrest and could have implications in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

Like all drugs, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

特性

IUPAC Name |

3,6-dichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXBBQKTUJXSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537440 | |

| Record name | 3,6-Dichloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14399-37-2 | |

| Record name | 3,6-Dichloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14399-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)